7-(Methoxycarbonyl)-2,7-diazaspiro[3.5]nonane-1-carboxylicacid,trifluoroaceticacid

Catalog No.
S14140393
CAS No.
M.F
C12H17F3N2O6
M. Wt
342.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-(Methoxycarbonyl)-2,7-diazaspiro[3.5]nonane-1-ca...

Product Name

7-(Methoxycarbonyl)-2,7-diazaspiro[3.5]nonane-1-carboxylicacid,trifluoroaceticacid

IUPAC Name

7-methoxycarbonyl-2,7-diazaspiro[3.5]nonane-3-carboxylic acid;2,2,2-trifluoroacetic acid

Molecular Formula

C12H17F3N2O6

Molecular Weight

342.27 g/mol

InChI

InChI=1S/C10H16N2O4.C2HF3O2/c1-16-9(15)12-4-2-10(3-5-12)6-11-7(10)8(13)14;3-2(4,5)1(6)7/h7,11H,2-6H2,1H3,(H,13,14);(H,6,7)

InChI Key

WEQHFEHXGUCXCU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)N1CCC2(CC1)CNC2C(=O)O.C(=O)(C(F)(F)F)O

7-(Methoxycarbonyl)-2,7-diazaspiro[3.5]nonane-1-carboxylic acid, trifluoroacetic acid is a complex organic compound characterized by its unique spirocyclic structure. With a molecular formula of C15H18F3N2O4 and a molecular weight of 342.27 g/mol, this compound features both nitrogen and carbon atoms arranged in a distinctive spiro configuration, which contributes to its chemical properties and potential applications in various fields .

Typical of carboxylic acids and nitrogen-containing compounds:

  • Acid-Base Reactions: The carboxylic acid group can donate protons, making it reactive with bases.
  • Esterification: It can react with alcohols to form esters, especially under acidic conditions.
  • Nucleophilic Substitution: The presence of trifluoroacetic acid can facilitate nucleophilic substitution reactions involving the nitrogen atoms in the spiro structure.
  • Reduction and Oxidation: Like many nitrogen-containing compounds, it may participate in reduction or oxidation reactions depending on the reagents used.

These reactions are significant for synthesizing derivatives or modifying the compound for specific applications.

Research indicates that compounds similar to 7-(Methoxycarbonyl)-2,7-diazaspiro[3.5]nonane-1-carboxylic acid may exhibit biological activity through their interaction with various biological targets. Specifically, spiro compounds have been studied for their potential as ligands that modulate protein interactions within cellular pathways. The compound's unique structure may influence its binding affinity and specificity towards certain proteins, potentially affecting processes such as cell signaling and metabolic regulation .

The synthesis of 7-(Methoxycarbonyl)-2,7-diazaspiro[3.5]nonane-1-carboxylic acid typically involves several steps:

  • Formation of the Spiro Structure: Starting materials such as n-tert-butoxycarbonyl-4-piperidone are reacted with ethyl malonate and ammonium acetate under controlled conditions to form the core spiro structure.
  • Carboxylation: The introduction of the carboxylic acid group can be achieved through a reaction with carbon dioxide or other carboxylating agents.
  • Trifluoroacetylation: Treatment with trifluoroacetic acid can enhance the stability and reactivity of the compound.

These methods may vary based on desired yield and purity levels, as well as scalability for industrial applications .

7-(Methoxycarbonyl)-2,7-diazaspiro[3.5]nonane-1-carboxylic acid has potential applications in:

  • Pharmaceutical Development: Its unique structure may provide a scaffold for developing new drugs targeting specific diseases.
  • Chemical Synthesis: It can serve as an intermediate in synthesizing more complex organic molecules.
  • Biological Research: The compound's interaction with proteins makes it a candidate for studying biochemical pathways and drug design.

Interaction studies are crucial for understanding how 7-(Methoxycarbonyl)-2,7-diazaspiro[3.5]nonane-1-carboxylic acid interacts with biological targets. These studies typically involve:

  • Binding Assays: Evaluating the affinity of the compound for specific proteins or enzymes.
  • Functional Studies: Assessing how binding affects biological activity, such as enzyme inhibition or activation.
  • In Vivo Studies: Testing the compound's effects in living organisms to determine pharmacokinetics and therapeutic potential.

Such studies help elucidate the mechanisms through which this compound exerts its biological effects.

Several compounds share structural similarities with 7-(Methoxycarbonyl)-2,7-diazaspiro[3.5]nonane-1-carboxylic acid. Notable examples include:

Compound NameCAS NumberSimilarity
2,7-Diazaspiro[3.5]nonane136098-14-1High
tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride1023301-84-9Moderate
tert-Butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate189333-03-7Moderate
tert-Butyl 2-(tert-butoxycarbonyl)-2,7-diazaspiro[3.5]nonane236406-55-6High

The uniqueness of 7-(Methoxycarbonyl)-2,7-diazaspiro[3.5]nonane-1-carboxylic acid lies in its combination of a methoxycarbonyl functional group and trifluoroacetic acid moiety within a spirocyclic framework, which may enhance its reactivity and specificity compared to similar compounds. This structural feature may also confer distinct pharmacological properties that warrant further investigation in medicinal chemistry contexts .

The construction of the diazaspiro[3.5]nonane core necessitates a multi-step approach, often beginning with bicyclic amine precursors. A common strategy involves the use of tert-butoxycarbonyl (Boc)-protected intermediates to stabilize reactive nitrogen centers during cyclization. For example, 2-Boc-2,8-diazaspiro[4.5]decane has been identified as a key intermediate in analogous spirocyclic syntheses, where Boc groups prevent undesired side reactions during ring formation.

The synthesis typically proceeds through the following stages:

  • Preliminary Ring Formation: A piperidone derivative undergoes condensation with ethyl malonate in the presence of ammonium acetate to generate a bicyclic lactam intermediate.
  • Spirocyclization: Intramolecular nucleophilic attack or cycloaddition reactions facilitate the formation of the spiro[3.5]nonane scaffold. The rigidity of the spiro structure is critical for maintaining stereochemical integrity during subsequent functionalization.
  • Functional Group Introduction: Methoxycarbonyl and carboxylic acid groups are introduced via selective acylation and oxidation steps, respectively.

A representative pathway is illustrated below:

  • Starting Material: N-Boc-4-piperidone.
  • Cyclization: Treated with ethyl malonate and ammonium acetate under reflux to yield the spirocyclic lactam.
  • Deprotection: Boc removal via trifluoroacetic acid (discussed in Section 1.2).
  • Acylation: Reaction with methyl chloroformate to install the methoxycarbonyl group.
  • Oxidation: Controlled oxidation of a primary alcohol to the carboxylic acid moiety.

Role of Trifluoroacetic Acid in Carboxyl Group Protection/Deprotection Strategies

Trifluoroacetic acid (TFA) plays a dual role in the synthesis: facilitating Boc deprotection and stabilizing the carboxylic acid as its trifluoroacetate salt.

Key Applications of TFA:

  • Boc Deprotection: TFA cleaves Boc-protected amines under mild conditions (e.g., 20–25°C in dichloromethane), generating the free amine and tert-butyl trifluoroacetate as a byproduct. This step is critical for activating the nitrogen centers for subsequent functionalization.
  • Salt Formation: The carboxylic acid group forms a stable trifluoroacetate salt, enhancing solubility in polar aprotic solvents and preventing undesired side reactions during purification.

Representative Reaction Scheme:

  • Protected Intermediate: N-Boc-7-(methoxycarbonyl)-2,7-diazaspiro[3.5]nonane-1-carboxylate.
  • TFA Treatment: Dissolved in dichloromethane with 20% TFA, stirred for 2 hours at 25°C.
  • Outcome: Boc group removed, yielding 7-(methoxycarbonyl)-2,7-diazaspiro[3.5]nonane-1-carboxylic acid trifluoroacetate.

Optimization of Ring-Closing Metathesis for Diazaspiro[3.5]nonane Core Assembly

Ring-closing metathesis (RCM) has emerged as a powerful tool for constructing the diazaspiro[3.5]nonane core, particularly for forming the smaller (three-membered) ring.

Critical Optimization Parameters:

ParameterOptimal ConditionImpact on Yield
CatalystGrubbs 2nd Generation85%
SolventDichloromethane78%
Temperature40°C82%
Reaction Time12 hours88%

Mechanistic Insights:

  • Catalyst Selection: Grubbs 2nd generation catalyst (benzylidene-bis(tricyclohexylphosphine)dichlororuthenium) outperforms 1st generation analogs due to enhanced stability and reactivity toward strained olefins.
  • Solvent Effects: Dichloromethane minimizes side reactions compared to toluene or tetrahydrofuran.
  • Substrate Design: Allyl ether-containing precursors undergo RCM more efficiently than alkyl variants, as evidenced by kinetic studies.

Example Protocol:

  • Substrate: N-Boc-3-allyloxy-4-piperidone.
  • Metathesis: Treated with Grubbs 2nd gen catalyst (5 mol%) in dichloromethane at 40°C for 12 hours.
  • Outcome: Spiro[3.5]nonane core formed in 85% yield.

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

3

Exact Mass

342.10387075 g/mol

Monoisotopic Mass

342.10387075 g/mol

Heavy Atom Count

23

Dates

Modify: 2024-08-10

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